An In-depth Technical Guide to Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Characterization, and Potential Applications
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, lauded for its unique combination of chemical stability, synthetic accessibility, and diverse biological activities. This guide provides a comprehensive technical overview of a specific, promising derivative: ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate. This compound, featuring a bromine-substituted phenyl ring at the N1 position of the triazole core and an ethyl carboxylate group at the C4 position, represents a key building block for the development of novel therapeutic agents and functional materials.
The strategic placement of the bromine atom and the ethyl ester functionality offers multiple avenues for further chemical modification, making it an attractive intermediate for creating libraries of new chemical entities. The inherent biological activities of the 1,2,3-triazole core, including anticancer, antimicrobial, and antiviral properties, are often modulated and enhanced by the nature of its substituents.[1][2] This guide will delve into the chemical architecture, physicochemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, providing researchers, scientists, and drug development professionals with a foundational understanding of its significance and utility.
Chemical Structure and Physicochemical Properties
The chemical structure of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is characterized by a central five-membered 1,2,3-triazole ring. A 3-bromophenyl group is attached to the N1 position of the triazole, and an ethyl carboxylate group is appended at the C4 position. The presence of the bromine atom introduces a site for potential cross-coupling reactions, while the ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, further expanding the synthetic possibilities.
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A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- A [label=""]; C -- F [label=""]; F -- G [label=""]; G -- H [label=""]; H -- I [label=""]; I -- J [label=""]; J -- G [label=""]; I -- K [label="Br"]; F -- L [label="N"]; L -- M [label="N"]; M -- N [label="N"]; N -- O [label=""]; O -- L [label=""]; O -- P [label="C"]; P -- Q [label="O"]; P -- R [label="O"]; R -- S [label=""]; S -- T [label=""]; }
Caption: Chemical structure of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate.
| Property | Value (for ethyl 5-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate) | Reference |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [3] |
| Molecular Weight | 296.12 g/mol | Calculated |
| Appearance | Solid | [3] |
| Melting Point | 173-174 °C | [3] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | General knowledge |
Spectroscopic Data (for ethyl 5-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate): [3]
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.73 (d, J=8.1 Hz, 2H), 7.66 (d, J=8.3 Hz, 2H), 4.28 (dd, J=14.1, 7.0 Hz, 2H), 1.24 (t, J=7.1 Hz, 3H).
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¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.3, 158.9, 152.8, 131.5, 123.2, 61.3, 14.3.
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IR (KBr, νₘₐₓ/cm⁻¹): 2986, 1730, 1625, 1532, 1426, 1141, 989, 846.
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ESI-HRMS: m/z [M+Na]⁺ calculated for C₁₁H₁₀BrN₃O₂Na: 294.9950; found: 294.9943.
Synthesis of Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction offers high yields, mild reaction conditions, and excellent regioselectivity. The following protocol outlines a reliable procedure for the synthesis of the title compound.
Caption: Synthetic workflow for ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate.
Experimental Protocol:
Part A: Synthesis of 3-Bromophenyl Azide
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Diazotization: To a stirred solution of 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
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Expertise & Experience: Maintaining a low temperature is critical during diazotization to prevent the decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite ensures that the local concentration of the reagent remains low, preventing side reactions.
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Azidation: A solution of sodium azide (1.2 eq) in water is then added slowly to the cold diazonium salt solution. Vigorous nitrogen evolution is observed.
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Trustworthiness: The reaction is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete conversion. The formation of the azide can be monitored by thin-layer chromatography (TLC).
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Extraction and Isolation: The reaction mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromophenyl azide.
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Authoritative Grounding: This product is often used in the next step without further purification. However, for rigorous characterization, it can be purified by column chromatography on silica gel.
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Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reaction Setup: To a solution of 3-bromophenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF), a freshly prepared solution of sodium ascorbate (0.2 eq) in water is added, followed by copper(II) sulfate pentahydrate (0.1 eq) in water.
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Expertise & Experience: The use of sodium ascorbate as a reducing agent is crucial to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This avoids the need to handle potentially unstable Cu(I) salts directly.
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Reaction Progression: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).
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Trustworthiness: The formation of the triazole product is usually indicated by the appearance of a new, more polar spot on the TLC plate.
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Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Final Product Isolation: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate make it a highly valuable platform for the development of new molecules with diverse applications.
Caption: Potential application pathways for the title compound.
1. Anticancer Drug Development:
The 1,2,3-triazole nucleus is a well-established pharmacophore in oncology research.[1][5] Derivatives have been shown to exhibit a range of anticancer activities, including the induction of apoptosis and cell cycle arrest in cancer cells.[5] The 3-bromophenyl substituent on the title compound can serve as a handle for introducing additional functionalities through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.[5] The ethyl ester can be converted to a library of amides, a modification known to significantly impact biological activity.
2. Antimicrobial Agents:
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,2,3-triazole derivatives have demonstrated promising antibacterial and antifungal activities.[2] The title compound can be used as a starting material to synthesize novel antimicrobial candidates. The lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial activity, can be fine-tuned by modifying the substituents on the phenyl ring and by converting the ester to various amides or other functional groups.
3. Enzyme Inhibition:
Many enzymes play critical roles in disease pathogenesis, making them attractive targets for drug development. The 1,2,3-triazole scaffold has been incorporated into various enzyme inhibitors. The specific substitution pattern of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate provides a template for designing inhibitors that can interact with the active sites of target enzymes through hydrogen bonding, hydrophobic interactions, and halogen bonding.
4. Materials Science:
Beyond its biomedical applications, the 1,2,3-triazole linkage is valued in materials science for its stability and ability to connect molecular building blocks. The title compound, with its reactive bromine handle, can be incorporated into polymers or attached to surfaces to create functional materials with tailored optical, electronic, or recognition properties.
Conclusion
Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetically accessible and highly versatile molecule with significant potential in both medicinal chemistry and materials science. Its well-defined structure, coupled with the strategic placement of reactive functional groups, provides a robust platform for the generation of diverse molecular libraries. The established biological activities of the 1,2,3-triazole core, combined with the potential for further chemical exploration, position this compound as a valuable tool for researchers and developers in the pursuit of novel drugs and advanced materials. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, intended to facilitate and inspire future research in this exciting area of chemical science.
References
-
Supplementary Information - Sociedade Brasileira de Química (SBQ). Available at: [Link]
-
Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1 - arkat usa. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. Available at: [Link]
-
An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]
-
Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]
-
A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. Available at: [Link]
-
An Efficient and Convenient Synthesis of Ethyl 1‐(4‐Methoxyphenyl)‐5‐phenyl‐1H‐1,2,3‐triazole‐4‐carboxylate - DOI. Available at: [Link]
-
1H-1,2,3-triazole-4-carboxamide, 5-[3-(p-bromophenyl)-1-triazeno]- - the NIST WebBook. Available at: [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC. Available at: [Link]
-
REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - Semantic Scholar. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. Available at: [Link]
-
Synthesis and antibacterial activity of some new triazole derivatives - Scholars Research Library. Available at: [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - MDPI. Available at: [Link]
-
Synthesis, Molecular Modeling and Anticancer Activity of Novel 1,2,3-Triazole Hybrids-a Click Chemistry Approach - JOCPR. Available at: [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. Available at: [Link]
-
Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates - Usiena air. Available at: [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]
-
1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid - NextSDS. Available at: [Link]
-
ELECTRON IONISATION MASS SPECTRA OF SOME. Available at: [Link]
-
Triazole-4-carboxylic acid, 3h-1,2,3-, 5-amino-3-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]
-
ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate - Chemical Synthesis Database. Available at: [Link]
-
1-(3-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid - PubChemLite. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
